molecular formula C22H18Cl2O2S B2957077 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone CAS No. 331461-96-2

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone

Cat. No.: B2957077
CAS No.: 331461-96-2
M. Wt: 417.34
InChI Key: RUXIPSQZZBPOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is a useful research compound. Its molecular formula is C22H18Cl2O2S and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone typically involves multiple steps starting from commercially available precursors. The process often begins with the synthesis of the intermediate 3,4-dichlorobenzyl alcohol, followed by its etherification with phenol. The resulting ether is further functionalized through a series of steps including halogenation, and thiolation to introduce the tolylsulfanyl group.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial. Catalysts may be used to enhance yield and selectivity, while purification steps such as recrystallization and chromatography ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including:

  • Oxidation: Converts sulfanyl groups to sulfonyl derivatives under specific conditions.

  • Reduction: Potentially reduces halogenated intermediates or sulfonyl groups back to sulfanyl.

  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution depending on the reagents.

Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for halogenation, thiols for thiolation, and oxidizing agents like hydrogen peroxide for oxidation are commonly used. The reaction conditions often require controlled temperatures and specific solvents to ensure reaction efficiency and product stability.

Major Products: Major products from these reactions include sulfonyl derivatives, reduced forms of the compound, and various substituted aromatic derivatives, showcasing the compound’s versatility in synthetic organic chemistry.

Scientific Research Applications

1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone has diverse applications in scientific research:

  • Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or cellular pathways.

  • Medicine: Explored for potential therapeutic properties, possibly in the development of anti-inflammatory or antimicrobial agents.

  • Industry: Utilized in materials science for the creation of novel materials with unique physical properties.

Mechanism of Action

The mechanism of action often involves interactions at the molecular level:

  • Molecular Targets: The compound may target specific enzymes or receptors, inhibiting or modifying their function.

  • Pathways Involved: In biological systems, it can interfere with signaling pathways, metabolic processes, or cellular transport mechanisms.

Comparison with Similar Compounds

Comparison with Other Compounds: 1-(4-(3,4-Dichloro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone is compared with compounds such as its non-halogenated analogs or those with variations in the sulfanyl group.

    List of Similar Compounds:

    • 1-(4-Benzyloxy-phenyl)-2-M-tolylsulfanyl-ethanone

    • 1-(4-(3,4-Difluoro-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone

    • 1-(4-(3,4-Dimethoxy-benzyloxy)-phenyl)-2-M-tolylsulfanyl-ethanone

    This compound is truly a fascinating subject with broad implications in multiple fields

    Properties

    IUPAC Name

    1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-(3-methylphenyl)sulfanylethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H18Cl2O2S/c1-15-3-2-4-19(11-15)27-14-22(25)17-6-8-18(9-7-17)26-13-16-5-10-20(23)21(24)12-16/h2-12H,13-14H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUXIPSQZZBPOJF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H18Cl2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    417.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.